N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline to form 2,4,6-tris(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl group and is known for its use as a catalyst in organic transformations.
2,4,6-tris(phenylamino)-1,3,5-triazine: This compound is an intermediate in the synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide and shares the triazine core structure.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to its combination of the triazine ring with both phenylamino and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20F3N7O |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H20F3N7O/c25-24(26,27)16-8-7-13-19(14-16)29-20(35)15-28-21-32-22(30-17-9-3-1-4-10-17)34-23(33-21)31-18-11-5-2-6-12-18/h1-14H,15H2,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
ZPTWANFBUYDQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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